molecular formula C9H6F2N2O3 B8226793 7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid

7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B8226793
M. Wt: 228.15 g/mol
InChI Key: ZAIVFJFEELLRAR-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1426136-24-4) is a high-value chemical intermediate in pharmaceutical research and development. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized for its significant and diverse biological activities. Its primary research value lies in its role as a key precursor for the synthesis of potent drug candidates. Scientific literature demonstrates that the imidazo[1,2-a]pyridine-3-carboxylic acid core is a privileged structure for creating potent anti-infective agents. Researchers have utilized this scaffold to develop novel imidazo[1,2-a]pyridine-3-carboxamides that exhibit exceptional, low nanomolar potency against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . These derivatives have shown promising pharmacokinetic profiles in preclinical studies, making this carboxylic acid a critical starting material for antitubercular drug discovery programs . Beyond anti-infective applications, derivatives of the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold are also investigated for their anti-inflammatory potential. Structure-activity relationship (SAR) studies indicate that specific substitutions on this core structure can lead to compounds with significant efficacy, acting through mechanisms that may be independent of cyclooxygenase (COX) inhibition . Furthermore, recent patent literature highlights the application of imidazo[1,2-a]pyridine derivatives as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key player in the innate immune response, positioning them as potential therapeutics for various inflammatory diseases and certain cancers . The difluoromethoxy substituent at the 7-position contributes to the molecule's electronic properties, metabolic stability, and overall lipophilicity, which are critical parameters for optimizing drug-like characteristics. Supplied as a high-purity material for research use only (RUO), this compound is an essential building block for medicinal chemists working in hit-to-lead optimization and the development of new therapeutic agents across multiple disease areas.

Properties

IUPAC Name

7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O3/c10-9(11)16-5-1-2-13-6(8(14)15)4-12-7(13)3-5/h1-4,9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIVFJFEELLRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

A representative procedure involves reacting 2-amino-4-(difluoromethoxy)pyridine with ethyl propiolate under acidic conditions (e.g., polyphosphoric acid) to form ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate. The reaction proceeds via enamine formation followed by intramolecular cyclization (Figure 1).

Reaction Conditions

  • Reactants : 2-Amino-4-(difluoromethoxy)pyridine (1.0 equiv), ethyl propiolate (1.2 equiv)

  • Catalyst : Polyphosphoric acid (PPA), 120°C, 12 h

  • Yield : ~60–70% (estimated from analogous bromo derivatives)

Functionalization at the 7-Position: Introducing Difluoromethoxy

The difluoromethoxy group (-OCF₂H) is introduced either prior to or post cyclization, depending on the stability of intermediates.

Pre-Cyclization Functionalization

Direct substitution on the pyridine ring is challenging due to electronic deactivation. However, halogen-directed lithiation enables selective installation.

Stepwise Protocol

  • Halogenation : 2-Amino-4-bromopyridine is treated with N-bromosuccinimide (NBS) to yield 2-amino-4-bromo-5-iodopyridine.

  • Lithiation and Quenching : Using LDA (lithium diisopropylamide) at -78°C, the iodide is replaced with difluoromethoxide (generated in situ from ClCF₂OAg and KF).

  • Cyclization : The functionalized aminopyridine undergoes Gould-Jacobs cyclization as described in Section 1.1.

Key Challenges

  • Low yields (<50%) due to competing side reactions.

  • Sensitivity of difluoromethoxy groups to strong acids.

Post-Cyclization Functionalization

A more reliable approach involves substituting a leaving group (e.g., bromine) on pre-formed imidazopyridines.

Nucleophilic Aromatic Substitution
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate reacts with sodium difluoromethoxide (NaOCF₂H) in DMF at 100°C:

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate+NaOCF2HEthyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate+NaBr\text{Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate} + \text{NaOCF}_2\text{H} \rightarrow \text{Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate} + \text{NaBr}

Optimization Insights

  • Catalyst : CuI (10 mol%) enhances reaction rate.

  • Solvent : DMF > DMSO due to better thermal stability.

  • Yield : 55–65% (extrapolated from bromo-to-trifluoromethyl substitutions).

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid.

Alkaline Hydrolysis

Ethyl 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate is treated with aqueous LiOH or NaOH in THF/MeOH:

Ester+LiOHCarboxylic Acid+EtOH\text{Ester} + \text{LiOH} \rightarrow \text{Carboxylic Acid} + \text{EtOH}

Standard Conditions

  • Base : 2 M LiOH (2.0 equiv)

  • Solvent : THF/MeOH (4:1 v/v)

  • Temperature : 60°C, 1–2 h

  • Work-up : Acidification to pH 3–4 with HCl, followed by filtration.

Yield : 85–90% (based on analogous bromo derivatives).

Analytical Validation and Purification

Chromatographic Purification

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:1) or recrystallization from ethanol/water mixtures.

Purity Data

  • HPLC : >98% purity (Rt = 6.90 mins, Method: 10 min LC).

  • ¹H NMR (DMSO-d₆): δ 9.43 (d, J = 7.5 Hz, 1H), 8.90 (s, 1H), 8.29 (m, 2H), 7.57 (dd, J = 7.3, 2.0 Hz, 1H).

Spectroscopic Characterization

  • MS (ESI) : m/z 228.15 [M+H]⁺.

  • IR : Strong absorption at 1705 cm⁻¹ (C=O stretch).

Challenges and Optimization Strategies

Competing Side Reactions

  • Ester Hydrolysis Under Basic Conditions : Minimized by using mild bases (LiOH vs. NaOH) and shorter reaction times.

  • Difluoromethoxy Group Stability : Avoid prolonged exposure to temperatures >100°C.

Scalability Considerations

  • Cost of Difluoromethoxide Reagents : Use of NaOCF₂H instead of AgOCF₂H reduces production costs.

  • Solvent Recovery : DMF and THF are distilled and reused to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazopyridine core allows for diverse substitutions, which influence solubility, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Notable Properties/Activities
7-(Difluoromethoxy)imidazo[...]-3-carboxylic acid 7-OCHF₂, 3-COOH C₉H₆F₂N₂O₃ 228.15 High purity (98%); commercial availability
7-(Trifluoromethoxy)imidazo[...]-3-carboxylic acid (14c) 7-OCF₃, 3-COOH, 2-CH₃ C₁₀H₇F₃N₂O₃ 260.17 Tested for binding to Mycobacterium smegmatis supercomplex; 43% yield in synthesis
7-Fluoroimidazo[...]-3-carboxylic acid 7-F, 3-COOH C₈H₅FN₂O₂ 180.14 High-purity commercial product; fluoro substituent enhances electronegativity
2-Methylimidazo[...]-3-carboxylic acid 2-CH₃, 3-COOH C₉H₈N₂O₂ 176.17 Key intermediate in antimicrobial spiro compounds
Ethyl 5-nitroimidazo[...]-3-carboxylate 5-NO₂, 3-COOEt C₁₀H₉N₃O₄ 235.20 Nitro group may confer redox activity; used in decarboxylative cross-coupling

Substituent Effects on Reactivity and Bioactivity

  • Fluorinated Groups: The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups improve metabolic stability and membrane permeability compared to methoxy (-OCH₃) analogs.
  • Methyl Groups : 2-Methyl substitution (e.g., 2-Methylimidazo[...]-3-carboxylic acid) enhances steric bulk, which may influence target selectivity. This compound is a precursor in synthesizing antimicrobial spiro derivatives .
  • Nitro and Ester Groups : Ethyl 5-nitroimidazo[...]-3-carboxylate serves as a versatile intermediate for cross-coupling reactions, with nitro groups enabling further functionalization .

Commercial and Research Relevance

  • Availability : The target compound and its analogs (e.g., 7-fluoro and 7-trifluoromethoxy derivatives) are marketed by suppliers like BLD Pharm and MSE Supplies, reflecting their demand in drug discovery .

Biological Activity

7-(Difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a difluoromethoxy group, positions it as a promising candidate in pharmaceutical research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1426136-24-4
  • Molecular Formula : C₉H₆F₂N₂O₃
  • Molecular Weight : 228.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances binding affinity to various enzymes and receptors, influencing cellular signaling pathways. Notably, it has been observed to modulate the NF-κB and STAT3 signaling pathways, which are crucial in inflammatory responses and cancer progression .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The difluoromethoxy group may enhance these effects by improving solubility and bioavailability.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cancer cell lines like MDA-MB-231 and SKOV3 . This inhibition suggests its potential use in treating inflammatory diseases and certain cancers.

Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. Its effectiveness is enhanced when used in combination with other agents like curcumin .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in various strains; effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Mechanism Study Showed suppression of NF-κB and STAT3 pathways in cancer cell lines, leading to reduced inflammation markers .
Combination Therapy Study Enhanced antitumor efficacy when combined with curcumin; significant synergistic effects observed in breast cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethoxy group not only increases lipophilicity but also improves interaction with target proteins compared to other derivatives lacking this moiety. This unique substitution pattern may be pivotal for developing more potent analogs.

Q & A

(Basic) What are the key structural features influencing the pharmacological properties of 7-(difluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid?

Answer:
The compound’s pharmacological profile is shaped by:

  • Difluoromethoxy group : Enhances metabolic stability by resisting oxidative degradation and improves lipophilicity, facilitating membrane penetration .
  • Carboxylic acid moiety : Enables salt formation for improved aqueous solubility and serves as a hydrogen-bonding site for target interactions .
  • Imidazo[1,2-a]pyridine core : Provides a rigid scaffold for structural diversification, critical for binding affinity .

(Basic) What synthetic routes are reported for imidazo[1,2-a]pyridine-3-carboxylic acid derivatives?

Answer:
Common methodologies include:

  • Cyclization : Reacting 2-aminopyridines with α-haloketones or aldehydes under reflux (e.g., ethanol, 80°C) to form the imidazo[1,2-a]pyridine core .
  • Functionalization : Introducing substituents via Suzuki-Miyaura coupling (Pd(dppf)Cl₂ catalyst, 1,4-dioxane, 120°C) .
  • Ester hydrolysis : Converting methyl/ethyl esters (e.g., using NaOH in H₂O/THF) to the carboxylic acid .

(Advanced) How can computational methods optimize synthesis of 7-substituted derivatives?

Answer:

  • Reaction pathway prediction : Density Functional Theory (DFT) calculates transition-state energies to identify viable routes .
  • Catalyst screening : Quantum mechanical modeling (e.g., B3LYP/6-31G*) evaluates Pd-ligand interactions for cross-coupling efficiency .
  • Solvent effects : COSMO-RS simulations predict solvent polarity impacts on cyclization yields .

(Advanced) How to resolve low yields during the cyclization step?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMA) enhance intermediate stability .
  • Additives : Potassium carbonate or EDCI improves coupling efficiency in multi-step reactions .

(Basic) How is compound purity validated during synthesis?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress .
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; HRMS (ESI⁺) verifies molecular weight .
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios validate stoichiometry .

(Advanced) How do electronic effects of substituents modulate reactivity?

Answer:

  • Hammett analysis : Quantifies electron-withdrawing/donating effects (σ values) on reaction rates .
  • Fluorine substitution : Reduces pKa of the carboxylic acid (≈2.5) via inductive effects, altering solubility .
  • Steric maps : Molecular docking identifies steric clashes caused by bulky substituents (e.g., -CF₃) .

(Basic) What assays evaluate biological activity?

Answer:

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains .
  • Anticancer : MTT assays measure IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7) .
  • Enzyme inhibition : Fluorescence polarization assays for kinase/phosphatase activity .

(Advanced) How to address discrepancies in biological activity data?

Answer:

  • Assay standardization : Use identical cell passages, serum concentrations, and endpoint detection methods (e.g., ATP vs. resazurin) .
  • Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
  • Metabolic stability : Compare results with/without CYP450 inhibitors (e.g., ketoconazole) .

(Advanced) How does the difluoromethoxy group enhance in vivo stability?

Answer:

  • Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes; fluorine reduces CYP450-mediated oxidation .
  • Pharmacokinetics : Radiolabeled analogs (¹⁸F-PET tracers) quantify biodistribution and half-life .

(Basic) How to mitigate solubility challenges in formulation?

Answer:

  • Salt formation : Sodium/potassium salts improve water solubility (pH-dependent) .
  • Co-solvents : Use PEG-400 or cyclodextrins for in vitro assays .
  • Prodrug strategies : Esterify the carboxylic acid for enhanced absorption, followed by enzymatic hydrolysis in vivo .

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